molecular formula C19H22N2O4 B268266 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

カタログ番号 B268266
分子量: 342.4 g/mol
InChIキー: BCYAQGGXNJJUST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide, commonly known as EMA401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic properties. In

作用機序

EMA401 is a selective antagonist of the 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide. The 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. EMA401 has been shown to inhibit the activation of the 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide, which leads to a reduction in the release of pro-inflammatory cytokines and chemokines. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects
EMA401 has been shown to have analgesic properties in various animal models of neuropathic pain. It has been demonstrated to reduce mechanical allodynia and thermal hyperalgesia in these models. EMA401 has also been shown to reduce the release of pro-inflammatory cytokines and chemokines in vitro, which suggests that it has anti-inflammatory properties.

実験室実験の利点と制限

One of the advantages of EMA401 is that it has been extensively studied in preclinical models of neuropathic pain. This has led to a better understanding of its mechanism of action and potential therapeutic applications. However, one of the limitations of EMA401 is that its efficacy in humans has not been fully established. Clinical trials are ongoing to determine the safety and efficacy of EMA401 in the treatment of chronic pain.

将来の方向性

There are several future directions for the research of EMA401. One potential direction is to investigate its efficacy in other chronic pain conditions, such as fibromyalgia and chronic back pain. Another direction is to investigate the potential use of EMA401 in combination with other analgesic drugs. Additionally, further research is needed to determine the safety and efficacy of EMA401 in humans.

合成法

The synthesis of EMA401 involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is then reacted with 2-methoxyethylamine to form 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide. The synthesis of EMA401 has been reported in several publications, including a patent filed by Spinifex Pharmaceuticals.

科学的研究の応用

EMA401 has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. In preclinical studies, EMA401 has been shown to have analgesic properties in various animal models of neuropathic pain. This has led to the development of EMA401 as a potential treatment for chronic pain conditions, such as post-herpetic neuralgia and diabetic neuropathy.

特性

製品名

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC名

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-11-7-5-9-15(17)19(23)21-16-10-6-4-8-14(16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

BCYAQGGXNJJUST-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCOC

正規SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。